
Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate” is a synthetic compound with a CAS Number of 1260888-25-2 . It has a molecular weight of 318.53 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
It should be stored at a temperature of 4°C . The compound’s molecular weight is 318.53 .
Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate has been studied for its potential use as a photolabile protecting group. Fedoryak and Dore (2002) synthesized a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo use. This application is significant for the controlled release of biological messengers in research and therapeutic contexts (Fedoryak & Dore, 2002).
Halogenation and Iodination Reactions
In another study, Tochilkin et al. (1983) explored the aromatic chlorination and iodination of 8-methylquinoline, including derivatives similar to Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate. They demonstrated the synthesis of 5-fluoro-8-methylquinoline from 5-amino-8-methylquinoline and further conversions to halo-8-(bromomethyl)quinolines. This research provides insight into halogenation processes that can modify quinoline derivatives for various scientific applications (Tochilkin et al., 1983).
Synthesis of Complex Molecules
Ryabukhin et al. (2011) described a general approach to synthesize 3-fluoro-, 3-chloro-, and 3-bromoquinolines using a Friedländer reaction of α-haloketones. This method, applicable under parallel synthesis conditions, is relevant for the development of new quinoline derivatives with potential biological activities (Ryabukhin et al., 2011).
In Vitro Cytotoxic Studies
Kotian et al. (2021) conducted research on 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones, including their Co(III), Ni(II), and Cu(II) complexes, showing enhanced antiproliferative activity against MCF-7 breast cancer cell lines. The study highlights the potential of quinoline derivatives in medicinal chemistry, particularly in the design of new anticancer agents (Kotian et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXLYXPIKBSGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

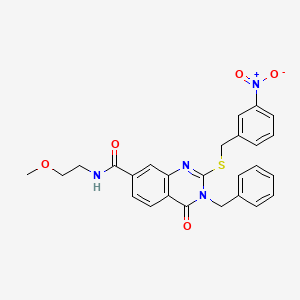

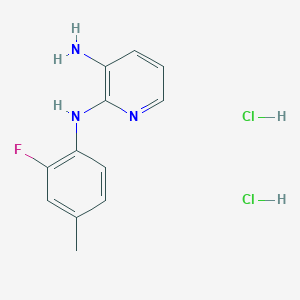
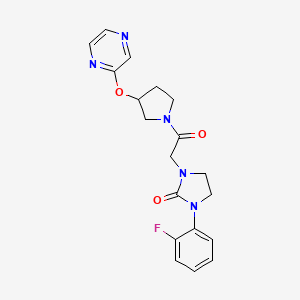

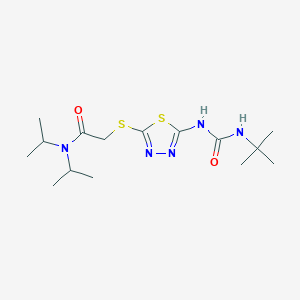
![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2691392.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

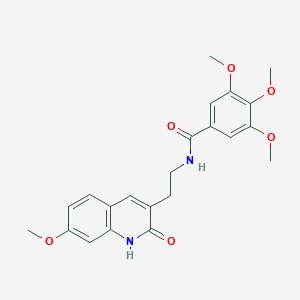
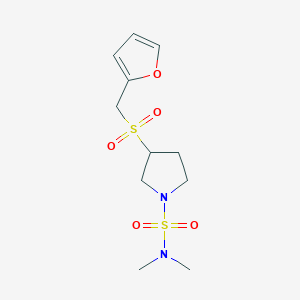
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2691400.png)